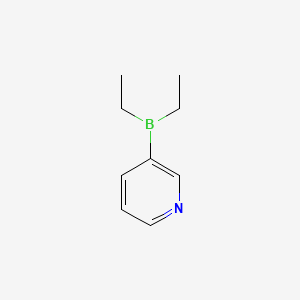

Diethyl(3-pyridyl)borane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

diethyl(pyridin-3-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKBCQOJVMAHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349087 | |

| Record name | Diethyl(3-pyridyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89878-14-8 | |

| Record name | 3-(Diethylboryl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89878-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Diethylboryl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089878148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl(3-pyridyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(diethylboranyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIETHYLBORYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BC5KW7BC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl(3-pyridyl)borane for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry, Diethyl(3-pyridyl)borane is a versatile organoboron compound that plays a crucial role in the synthesis of complex organic molecules, most notably as a key reagent in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 3-(diethylboranyl)pyridine, is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 89878-14-8 |

| Molecular Formula | C₉H₁₄BN |

| Molecular Weight | 147.03 g/mol |

| Melting Point | 172-175 °C |

| Boiling Point | 205.9 °C at 760 mmHg |

| Density | 0.86 g/cm³ |

| Solubility | Slightly soluble in water |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic methods. Key spectral data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data can vary slightly based on the solvent and instrument used, typical chemical shifts are as follows:

¹H NMR:

-

Signals corresponding to the ethyl protons.

-

Characteristic signals for the protons on the pyridine (B92270) ring.

¹³C NMR:

-

Resonances for the ethyl carbons.

-

Distinct signals for the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

C-H stretching vibrations from the ethyl and pyridyl groups.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

B-C stretching vibrations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a lithiated pyridine derivative with a diethylborane source. Two detailed experimental protocols are provided below.

Experimental Protocol 1

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane

Procedure:

-

To a solution of 3-bromopyridine (10.04 g, 64 mmol) in anhydrous diethyl ether (200 ml) at -40°C under a nitrogen atmosphere, add n-butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) dropwise over 5 minutes, ensuring the temperature remains below -40°C.[1]

-

Stir the reaction mixture at -40°C for 20 minutes.

-

Cool the mixture to -70°C and add diethylmethoxyborane in THF (64.0 ml of a 1M solution, 64 mmol) dropwise over 5 minutes, maintaining the temperature below -63°C.[1]

-

Allow the reaction to warm slowly to room temperature.

-

Dilute the mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with dichloromethane, to yield this compound as a yellow crystalline solid (7.3 g).[1]

Experimental Protocol 2

Materials:

-

3-Bromopyridine

-

n-Butyllithium (n-BuLi)

-

Diethylmethoxyborane

-

Anhydrous butyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of n-butyllithium (165 ml, 264 mmol) in anhydrous butyl ether (250 ml) at -78°C under a nitrogen atmosphere, add 3-bromopyridine (25.4 ml, 264 mmol).[2]

-

After stirring for 1 hour, add diethylmethoxyborane (52 ml, 396 mmol).[2]

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Add water and brine, then separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the resulting slurry in isopropanol (500 ml), cool, and isolate the product by filtration to give this compound (29.8 g).[2]

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound is a valuable reagent in the synthesis of biologically active molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide. It is widely used to synthesize biaryl compounds, which are common motifs in drug molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

Aryl or heteroaryl halide

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

In a reaction vessel, combine the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors for protein kinases, which are critical targets in cancer therapy. Specifically, it has been utilized in the development of inhibitors for Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases are key players in the DNA Damage Response (DDR) pathway.

ATM/ATR Signaling Pathway:

The ATM and ATR kinases are central to the cellular response to DNA damage. Upon activation by DNA lesions, they phosphorylate a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents.

Caption: Overview of the ATM/ATR DNA damage response pathway.

Examples of Bioactive Molecules Synthesized Using this compound:

While specific synthetic details are often proprietary, the literature indicates the use of this compound as a key building block for potent kinase inhibitors. One such example is the ATR inhibitor ZH-12.

| Compound | Target Kinase | IC₅₀ (µM) |

| ZH-12 | ATR | 0.0068[3] |

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis, particularly within the pharmaceutical industry. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists. Its role in the synthesis of potent kinase inhibitors, such as those targeting the ATM/ATR pathway, highlights its significance in the development of novel cancer therapeutics. This guide provides researchers and drug development professionals with a foundational understanding of the properties, synthesis, and applications of this important chemical entity.

References

An In-depth Technical Guide to Diethyl(3-pyridyl)borane: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl(3-pyridyl)borane (CAS No. 89878-14-8) is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring a pyridine (B92270) ring coupled to a diethylboryl group, makes it an invaluable reagent for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It includes detailed experimental protocols for its synthesis and a representative application in Suzuki-Miyaura coupling. Furthermore, this document explores its significant role in drug development, notably in the synthesis of kinase inhibitors targeting the DNA damage response pathway, and provides visualizations of key chemical processes and biological pathways to facilitate a deeper understanding for research and development professionals.

Core Chemical and Physical Properties

This compound is a white to yellow crystalline powder that is stable under normal conditions. It is characterized by its slight solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and tetrahydrofuran (B95107).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89878-14-8 | [2],[3],[4] |

| Molecular Formula | C₉H₁₄BN | [2],[5] |

| Molecular Weight | 147.03 g/mol | [2],[5] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 164-175 °C | [4],[1] |

| Boiling Point | 205.9 °C (at 760 mmHg, Predicted) | [4] |

| Density | 0.86 - 1.05 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water. Soluble in DCM, Ethyl Acetate, THF, Toluene. | [4],[1] |

| InChI Key | OJKBCQOJVMAHDX-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCB(CC)C1=CN=CC=C1 | [5],[1] |

Spectroscopic and Analytical Data

The structural identity and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Table 2: Spectroscopic Data for this compound

| Technique | Data (Solvent: CDCl₃) | Reference(s) |

| ¹³C NMR | δ (ppm): 149.8, 142.1, 138.5, 122.8, 15.0 (br), 8.6 | [6] |

| ¹H NMR | Predicted δ (ppm): ~8.5-8.7 (m, 2H, Py-H), ~7.6 (m, 1H, Py-H), ~7.2 (m, 1H, Py-H), ~1.0 (m, 10H, B-Et) | N/A |

| FT-IR | Characteristic Peaks (cm⁻¹): ~3050 (Aromatic C-H Stretch), ~2960, 2870 (Aliphatic C-H Stretch), ~1590, 1470 (C=C, C=N Ring Stretch) | [7],[5] |

Note: ¹H NMR data is predictive based on chemical structure, as specific literature values were not available. The broad signal for the boron-adjacent carbon in ¹³C NMR is characteristic of quadrupolar relaxation.

Reactivity and Key Applications in Drug Development

This compound is a key intermediate in synthetic chemistry, primarily utilized for its ability to form new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl and hetero-biaryl scaffolds, which are prevalent in many pharmaceutical agents. The pyridine moiety of the borane (B79455) can be coupled with a wide range of aryl and heteroaryl halides or triflates.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Kinase Inhibitors for Cancer Therapy

A significant application in drug development is the use of this compound to synthesize inhibitors of key protein kinases involved in the DNA Damage Response (DDR), such as Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases.[4] These kinases are central regulators of cell cycle checkpoints and DNA repair. Inhibiting them is a promising strategy in oncology, particularly for inducing synthetic lethality in cancers with existing DNA repair deficiencies (e.g., BRCA mutations).

Figure 2: Simplified ATM/ATR DNA damage response signaling pathway.

Other Applications

This borane derivative also serves as a precursor for:

-

Abiraterone Acetate: An important therapeutic agent for prostate cancer.[4]

-

Trisubstituted Pyrimidines: Used to create diverse chemical libraries for drug screening.[4]

-

Palladium-catalyzed Aminations and Intramolecular Heck Reactions. [4]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established literature procedures for the synthesis via lithiation of 3-bromopyridine (B30812) followed by reaction with an electrophilic boron source.[3]

Figure 3: Workflow for the synthesis of this compound.

Materials and Equipment:

-

3-Bromopyridine

-

n-Butyllithium (2.5M solution in hexanes)

-

Diethylmethoxyborane (1M solution in THF)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (eluent)

-

Round-bottom flask, dropping funnel, thermometer, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: To a solution of 3-bromopyridine (10.04 g, 64 mmol) in anhydrous ether (200 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the mixture to -40 °C.[3]

-

Lithiation: Add n-butyllithium (25.6 mL of a 2.5M solution in hexanes, 64 mmol) dropwise over 5 minutes, ensuring the internal temperature is maintained below -40 °C.[3]

-

Stirring: Stir the reaction mixture at -40 °C for 20 minutes.[3]

-

Borylation: Cool the mixture to -70 °C. Add diethylmethoxyborane in THF (64.0 mL of a 1M solution, 64 mmol) dropwise over 5 minutes, keeping the internal temperature below -63 °C.[3]

-

Warming: Allow the reaction to warm slowly to room temperature.[3]

-

Aqueous Workup: Dilute the mixture with ethyl acetate and wash with brine. Separate the organic layer.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with dichloromethane, to afford this compound as a yellow crystalline solid.[3]

Representative Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling

This protocol demonstrates a highly efficient method for coupling two different aryl halides, where one is first converted to its boronate ester in situ, followed by coupling with the second halide. This example uses 3-bromopyridine, the precursor to our title compound's reactive intermediate.[9]

Materials and Equipment:

-

Aryl/Heteroaryl Halide 1 (e.g., 5-bromoindanone)

-

Aryl/Heteroaryl Halide 2 (e.g., 3-bromopyridine)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium Acetate (KOAc)

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution

-

1,4-Dioxane (anhydrous)

-

Microwave reactor or oil bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Borylation Step: In a microwave vial, combine the first halide (1 equiv.), B₂pin₂ (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), and KOAc (3 equiv.) in anhydrous dioxane (0.5 M).[9]

-

Heating: Heat the mixture at 120 °C for 45 minutes under microwave irradiation (or until starting material is consumed as monitored by TLC/LCMS).[9]

-

Suzuki Coupling Step: To the cooled reaction mixture, add the second halide (3-bromopyridine, 1 equiv.) and 2M aqueous Na₂CO₃ (2 equiv.).[9]

-

Heating: Heat the mixture again at 120 °C for 30 minutes under microwave irradiation.[9]

-

Workup and Purification: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired bi-aryl product.[9]

Safety and Handling

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[4]

-

Decomposition: Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and boron oxides.

Conclusion

This compound is a high-value synthetic intermediate with significant utility for researchers in organic synthesis and drug discovery. Its role in facilitating the creation of C-C bonds via the robust Suzuki-Miyaura coupling reaction enables the efficient assembly of complex molecular frameworks. The application of this reagent in the synthesis of targeted therapeutics, especially ATM/ATR kinase inhibitors, underscores its importance in the development of next-generation anticancer agents. This guide provides the essential technical information and protocols required for its safe and effective use in a research and development setting.

References

- 1. 457750250 [thermofisher.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. This compound | 89878-14-8 [chemicalbook.com]

- 5. 3-(Diethylboryl)pyridine | C9H14BN | CID 642851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - High purity | EN [georganics.sk]

An In-Depth Technical Guide to Diethyl(3-pyridyl)borane (CAS 89878-14-8)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and should not be considered a substitute for professional chemical expertise or a comprehensive safety data sheet (SDS). Always consult the latest SDS before handling this chemical and conduct a thorough risk assessment.

Introduction

Diethyl(3-pyridyl)borane is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and material science sectors.[1] Its unique structure, featuring a pyridine (B92270) ring linked to a diethylboryl group, makes it an excellent reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a white to off-white or yellow crystalline powder or chunks.[2][3][4][5] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89878-14-8 | [6][7][8][9] |

| Molecular Formula | C₉H₁₄BN | [6][9][10] |

| Molecular Weight | 147.03 g/mol | [6][9][11] |

| Appearance | White to almost white powder or chunks | [2][3] |

| Melting Point | 172-175 °C (lit.) | [2][7] |

| Boiling Point | 205.9 °C at 760 mmHg | [3] |

| Density | 0.86 g/cm³ | [3][12] |

| Solubility | Slightly soluble in water | [3][7] |

| Purity | ≥97% or ≥98.5% (typical) | [2][3][6] |

| SMILES | CCB(C1=CC=CN=C1)CC | [6] |

| InChI Key | OJKBCQOJVMAHDX-UHFFFAOYSA-N | [11] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a lithiated pyridine derivative with a diethylborane reagent. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Synthesis from 3-Bromopyridine (B30812) and Diethylmethoxyborane (B30974) in Butyl Ether

This protocol details the synthesis via lithiation of 3-bromopyridine followed by reaction with diethylmethoxyborane.

Reagents and Equipment:

-

n-Butyl lithium (solution)

-

3-Bromopyridine

-

Diethylmethoxyborane

-

Butyl ether (anhydrous)

-

Water, Brine

-

Sodium sulfate (B86663)

-

Reaction flask, dropping funnel, magnetic stirrer, cooling bath (-78 °C), nitrogen atmosphere setup, rotary evaporator, filtration apparatus.

Procedure: [13]

-

To a solution of n-butyl lithium (165 ml, 264 mmol) in butyl ether (250 ml) at -78 °C under a nitrogen atmosphere, add 3-bromopyridine (25.4 ml, 264 mmol).

-

Stir the mixture at -78 °C for 1 hour.

-

Add diethylmethoxyborane (52 ml, 396 mmol) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding water and brine.

-

Separate the organic layer and dry it over sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Dissolve the resulting slurry in isopropanol (500 ml) and cool the solution.

-

Isolate the product, this compound, by filtration (yield: 29.8 g).

Experimental Protocol 2: Synthesis from 3-Bromopyridine and Diethylmethoxyborane in Ether/THF

This protocol provides an alternative procedure with different solvents and purification by column chromatography.

Reagents and Equipment:

-

n-Butyllithium (2.5M solution in hexanes)

-

3-Bromopyridine

-

Diethylmethoxyborane (1M solution in THF)

-

Diethyl ether (anhydrous)

-

Ethyl acetate (B1210297), Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Reaction flask, dropping funnel, magnetic stirrer, cooling baths (-40 °C, -70 °C), nitrogen atmosphere setup, rotary evaporator, chromatography column.

Procedure: [14]

-

Add n-butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) rapidly to a solution of 3-bromopyridine (10.04 g, 64 mmol) in diethyl ether (200 ml) at -40 °C under a nitrogen atmosphere over 5 minutes, maintaining the temperature below -40 °C.[14]

-

Stir the reaction mixture at -40 °C for 20 minutes.[14]

-

Cool the mixture to -70 °C and add diethylmethoxyborane in tetrahydrofuran (B95107) (64.0 ml of a 1M solution, 64 mmol) rapidly over 5 minutes, keeping the temperature below -63 °C.[14]

-

Allow the reaction to warm slowly to room temperature.[14]

-

Dilute the mixture with ethyl acetate and wash with brine.[14]

-

Dry the organic layer with Na₂SO₄ and remove the solvent under reduced pressure to obtain the crude product.[14]

-

Purify the crude product by column chromatography on silica gel, eluting with dichloromethane to afford this compound as a yellow crystalline solid (7.3 g).[14]

Caption: Synthesis pathways for this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and complex molecules for drug screening.[1]

Key Applications:

-

Abiraterone Acetate Synthesis: It is widely used as a crucial intermediate for the synthesis of Abiraterone acetate, a significant drug in the treatment of prostate cancer.[5][15]

-

Kinase Inhibitors: The compound is instrumental in preparing inhibitors of ataxia telangiectasia mutated (ATM) and Rad3-related (ATR) protein kinases, which are promising targets for anticancer therapies.[1][7][8]

-

Suzuki-Miyaura Coupling: As a boronic acid derivative, it is a versatile partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of biaryl and heterocyclic systems.[1][7][8] This is particularly useful for creating diverse chemical libraries for drug screening.[1]

-

Other Reactions: It also serves as a reactant in palladium-catalyzed amination reactions, intramolecular Heck reactions, and N-methylation of the pyridyl group.[2][7]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol outlines a general procedure for using this compound in a Suzuki-Miyaura cross-coupling reaction, based on its application in the synthesis of 17-(3-Pyridyl)androsta-5,16-dien-3beta-ol, a precursor to Abiraterone.

Reagents and Equipment:

-

Aryl or vinyl halide/triflate (e.g., 17-iodo-androsta-5,16-dien-3beta-ol)

-

This compound

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride)

-

Base (e.g., 2M aqueous sodium carbonate)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Reaction flask, condenser, magnetic stirrer, heating mantle, nitrogen atmosphere setup, separatory funnel, rotary evaporator.

Procedure (Example): [16]

-

To a stirred solution of the aryl halide (e.g., 17-iodo-androsta-5,16-dien-3beta-ol, 20 mmol) in THF (120 ml), add the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride, 0.2 mmol).[16]

-

Add this compound (22 mmol) to the mixture.[16]

-

Add the aqueous base (e.g., 2M sodium carbonate, 50 ml).[16]

-

Heat the mixture under a nitrogen atmosphere with stirring (e.g., at 80 °C) for a sufficient time (e.g., 48 hours) until reaction completion is observed by a suitable technique (e.g., TLC, LC-MS).[16]

-

Cool the reaction mixture to room temperature.

-

Partition the mixture between an organic solvent (e.g., diethyl ether) and water.

-

Separate the organic phase, dry it (e.g., over Na₂CO₃), and concentrate it under reduced pressure.[16]

-

Purify the crude product by a suitable method such as recrystallization or column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be taken during handling.

Table 2: Hazard and Precautionary Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10][17][18] |

| GHS Signal Word | Warning | [10] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves, lab coat. Use in a well-ventilated area or fume hood. | [10][17][19] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. | [10][17][19] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [10][17][19] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. | [17][19] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [10][17] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up. | [3][5][17] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [17] |

Thermal Decomposition: Toxic vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and boron oxides, may be released upon thermal decomposition.[10]

Spectroscopic Data

While specific spectra are not provided in this guide, ¹³C NMR data is available in public databases.[20] Researchers should obtain lot-specific certificates of analysis for detailed spectroscopic information.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development.[1][15] Its utility in constructing complex molecular architectures through robust C-C bond-forming reactions underscores its importance.[1] Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% 89878-14-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. This compound CAS 89878-14-8 [homesunshinepharma.com]

- 4. This compound, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 5. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 89878-14-8 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. CAS 89878-14-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis routes of this compound [benchchem.com]

- 15. This compound - Skyrun Industrial [chinaskyrun.com]

- 16. 89878-14-8 | 3-(Diethylboryl)pyridine | Abiraterone Acetate Related | Ambeed.com [ambeed.com]

- 17. fishersci.com [fishersci.com]

- 18. 3-(Diethylboryl)pyridine | C9H14BN | CID 642851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Synthesis of Diethyl(3-pyridyl)borane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Diethyl(3-pyridyl)borane, a critical building block in modern organic and medicinal chemistry. This compound serves as a key reagent in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Its application is pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) such as Abiraterone Acetate and inhibitors of protein kinases like ATR, which are under investigation as potential anticancer agents.[2][3] This document details the primary and alternative synthetic pathways, providing in-depth experimental protocols, quantitative data summaries, and visual representations of the chemical transformations and workflows.

Introduction

Organoboron compounds, particularly arylboronic acids and their esters, are indispensable tools in contemporary organic synthesis. This compound, with its pyridine (B92270) moiety, offers a versatile handle for constructing biaryl and heteroaryl structures that are prevalent in many biologically active compounds. The reliable and efficient synthesis of this reagent is therefore of significant interest to the pharmaceutical and chemical research communities. This guide focuses on three principal synthetic strategies: lithiation-borylation, a Grignard-based approach, and a palladium-catalyzed Miyaura borylation followed by transesterification.

Synthetic Routes and Mechanisms

Primary Route: Lithiation of 3-Bromopyridine (B30812) and Borylation

The most established and widely reported method for the synthesis of this compound involves the halogen-metal exchange of 3-bromopyridine with an organolithium reagent, typically n-butyllithium, to form 3-lithiopyridine in situ. This highly reactive intermediate is then quenched with an electrophilic boron source, diethylmethoxyborane (B30974), to yield the desired product. The reaction is typically carried out at low temperatures to control the reactivity of the organolithium species and prevent side reactions.

Caption: Lithiation-Borylation Pathway for this compound Synthesis.

Alternative Route 1: Grignard Reagent-Based Synthesis

An alternative approach involves the formation of a 3-pyridyl Grignard reagent, 3-pyridylmagnesium bromide, from 3-bromopyridine and magnesium metal. This organomagnesium compound is then reacted with a suitable diethylboron (B14726175) electrophile, such as diethylmethoxyborane or chlorodiethylborane, to afford this compound. While Grignard reagents are generally less reactive than their organolithium counterparts, this method can offer advantages in terms of functional group tolerance and milder reaction conditions.

Caption: Grignard-Based Synthesis of this compound.

Alternative Route 2: Palladium-Catalyzed Miyaura Borylation and Transesterification

A modern and highly versatile method for the formation of aryl-boron bonds is the Miyaura borylation reaction. In this approach, 3-bromopyridine is coupled with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. This reaction yields 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (B130249) (a pinacol (B44631) boronate ester). The pinacol ester is then subjected to transesterification with ethanol (B145695) under acidic or basic conditions to furnish the final this compound. This two-step sequence offers excellent functional group compatibility.

References

An In-depth Technical Guide to Diethyl(3-pyridyl)borane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Diethyl(3-pyridyl)borane, a key intermediate in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound, also known by its IUPAC name diethyl(pyridin-3-yl)borane, is an organoborane compound.[1][2] Its structure consists of a pyridine (B92270) ring substituted at the 3-position with a diethylboryl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C9H14BN | [1][3][4][5] |

| Molecular Weight | 147.03 g/mol | [1][2][3][4][5][6] |

| CAS Number | 89878-14-8 | [1][3] |

| Appearance | White to yellow crystalline powder/solid | [6][7] |

| Melting Point | 164°C to 175°C | [7][8][9] |

| Canonical SMILES | B(CC)(CC)C1=CN=CC=C1 | [1][4] |

| InChI Key | OJKBCQOJVMAHDX-UHFFFAOYSA-N | [1] |

Spectroscopic data such as Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR are available for the characterization of this compound.[2][10][11]

Experimental Protocols for Synthesis

Two common methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via Lithiation of 3-Bromopyridine (B30812)

This protocol involves the lithiation of 3-bromopyridine followed by reaction with diethylmethoxyborane (B30974).

-

Materials:

-

3-bromopyridine

-

n-Butyllithium (2.5M solution in hexanes)

-

Diethylmethoxyborane (1M solution in tetrahydrofuran)

-

Ether

-

Ethyl acetate (B1210297)

-

Brine

-

Sodium sulfate (B86663) (Na2SO4)

-

-

Procedure: [6]

-

A solution of 3-bromopyridine (10.04 g, 64 mmol) in ether (200 ml) is cooled to -40°C under a nitrogen atmosphere.

-

n-Butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) is added dropwise over 5 minutes, ensuring the temperature remains below -40°C.

-

The reaction mixture is stirred at -40°C for 20 minutes and then cooled to -70°C.

-

Diethylmethoxyborane (64.0 ml of a 1M solution in tetrahydrofuran, 64 mmol) is added dropwise over 5 minutes, maintaining the temperature below -63°C.

-

The reaction is allowed to warm to room temperature.

-

The mixture is diluted with ethyl acetate and washed with brine.

-

The organic layer is dried over Na2SO4 and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with dichloromethane to yield this compound as a yellow crystalline solid.

-

Protocol 2: Alternative Synthesis in Butyl Ether

This method presents an alternative solvent and workup procedure.

-

Materials:

-

3-bromopyridine

-

n-Butyllithium

-

Diethylmethoxyborane

-

Butyl ether

-

Water

-

Brine

-

Sodium sulfate (Na2SO4)

-

-

Procedure: [12]

-

To a solution of n-butyl lithium (165 ml, 264 mmol) in butyl ether (250 ml) at -78°C under nitrogen, 3-bromopyridine (25.4 ml, 264 mmol) is added.

-

After 1 hour, diethylmethoxyborane (52 ml, 396 mmol) is added.

-

The mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Water and brine are added, and the organic layer is separated.

-

The organic layer is dried over sodium sulfate and then concentrated.

-

The resulting slurry is dissolved in isopropanol (500 ml) and cooled.

-

The product is isolated by filtration to give this compound.

-

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in various chemical transformations.

-

Pharmaceutical Synthesis: It is utilized in the preparation of inhibitors for the Ataxia Telangiectasia Mutated and Rad3-related (ATR) protein kinase, which are being investigated as potential anticancer agents.[3][8] ATR kinase is a key enzyme in the DNA damage response pathway.

-

Cross-Coupling Reactions: This compound is a reactant in Suzuki coupling reactions for the synthesis of trisubstituted pyrimidines from polyhalopyrimidines.[3][8][13] It is also used in palladium-catalyzed amination reactions and intramolecular Heck reactions.[8]

Visualization of a Relevant Signaling Pathway

The following diagram illustrates the role of ATR kinase in the DNA damage response pathway. This compound is a reactant used to synthesize inhibitors of this critical enzyme.

Caption: ATR Kinase Signaling Pathway in DNA Damage Response.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-(Diethylboryl)pyridine | C9H14BN | CID 642851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 8. This compound | 89878-14-8 [chemicalbook.com]

- 9. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(89878-14-8)IR [m.chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

Technical Guide: Spectroscopic and Synthetic Overview of Diethyl(3-pyridyl)borane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(3-pyridyl)borane is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a key building block, particularly in palladium-catalyzed cross-coupling reactions, has made it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a summary of the available spectroscopic data, detailed experimental protocols for its synthesis, and illustrates its role in key chemical transformations.

Spectroscopic Data

Precise, experimentally determined spectroscopic data for this compound is available through commercial suppliers. Researchers are advised to consult the spectral data provided with purchased samples for the most accurate information. The following tables are representative of the data that would be obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | Pyridyl-H |

| Data not publicly available | - | - | Pyridyl-H |

| Data not publicly available | - | - | Pyridyl-H |

| Data not publicly available | - | - | Pyridyl-H |

| Data not publicly available | Quartet | 4H | -B-CH₂-CH₃ |

| Data not publicly available | Triplet | 6H | -B-CH₂-CH₃ |

Note: The specific chemical shifts for the pyridyl protons and the ethyl groups are dependent on the solvent and experimental conditions. Data is typically acquired in solvents such as CDCl₃.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | Pyridyl-C (ipso-B) |

| Data not publicly available | Pyridyl-C |

| Data not publicly available | Pyridyl-C |

| Data not publicly available | Pyridyl-C |

| Data not publicly available | Pyridyl-C |

| Data not publicly available | -B-CH₂-CH₃ |

| Data not publicly available | -B-CH₂-CH₃ |

Note: The signal for the carbon atom attached to the boron (ipso-carbon) may be broadened due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | C-H stretching (aromatic) |

| Data not publicly available | - | C-H stretching (aliphatic) |

| Data not publicly available | - | C=C, C=N stretching (pyridyl ring) |

| Data not publicly available | - | B-C stretching |

| Data not publicly available | - | C-H bending |

Note: The IR spectrum provides valuable information about the functional groups present in the molecule.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of a lithiated pyridine (B92270) derivative with an appropriate borane (B79455) reagent. The following protocols are based on established literature procedures.[1][2]

Synthesis of this compound from 3-Bromopyridine (B30812)

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethylmethoxyborane in tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane

Procedure: [1]

-

To a solution of 3-bromopyridine (10.04 g, 64 mmol) in anhydrous diethyl ether (200 mL) under a nitrogen atmosphere, cooled to -40 °C, add n-butyllithium (25.6 mL of a 2.5 M solution in hexanes, 64 mmol) dropwise over 5 minutes, ensuring the temperature remains below -40 °C.

-

Stir the resulting mixture at -40 °C for 20 minutes.

-

Cool the reaction mixture to -70 °C.

-

Add diethylmethoxyborane (64.0 mL of a 1 M solution in THF, 64 mmol) dropwise over 5 minutes, maintaining the temperature below -63 °C.

-

Allow the reaction to warm slowly to room temperature.

-

Dilute the mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with dichloromethane, to yield this compound as a yellow crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls and other complex organic structures.

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

References

An In-depth Technical Guide to the Lewis Acidity of Pyridylborane Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Lewis acidity of pyridylborane compounds, a class of molecules with significant potential in catalysis and drug development. It delves into the fundamental principles governing their acidity, the experimental and computational methods used for its quantification, and the intricate relationship between their structure and reactivity. This document aims to serve as a valuable resource for researchers seeking to understand, predict, and modulate the Lewis acidic properties of these versatile compounds.

Introduction to Lewis Acidity in Boron Chemistry

The concept of Lewis acidity, defined as the ability of a chemical species to accept an electron pair, is central to understanding the reactivity of a vast array of compounds. In the realm of boron chemistry, the electron-deficient nature of the boron atom, with its vacant p-orbital, makes organoboranes potent Lewis acids. This inherent acidity drives their utility in a multitude of chemical transformations, including catalysis, sensing, and materials science.

Pyridylboranes are a fascinating subclass of organoboranes where a pyridine (B92270) ring is covalently attached to the boron center. This arrangement introduces an intramolecular Lewis base (the pyridine nitrogen) in proximity to the Lewis acidic boron atom. The resulting interplay between the electron-donating pyridine and the electron-accepting borane (B79455) core gives rise to unique electronic properties and reactivities, often manifesting as "frustrated Lewis pairs" (FLPs) where steric hindrance prevents the formation of a classical intramolecular adduct. The Lewis acidity of these compounds is a critical parameter that dictates their behavior in chemical reactions and their potential for applications in areas such as drug delivery and bio-conjugation.

Quantifying Lewis Acidity: Methodologies and Protocols

A precise understanding of the Lewis acidity of pyridylborane compounds requires robust quantitative methods. Both experimental and computational approaches are employed to establish a reliable scale of Lewis acidity.

Experimental Determination of Lewis Acidity

One of the most widely adopted experimental techniques for determining Lewis acidity is the Gutmann-Beckett method.[1] This method utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a strong Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a change in the electronic environment of the phosphorus atom, which can be monitored by ³¹P NMR spectroscopy.

The Lewis acidity is quantified by the change in the ³¹P NMR chemical shift (Δδ³¹P) upon formation of the adduct between the borane and Et₃PO. A larger downfield shift indicates a stronger Lewis acid. The Acceptor Number (AN) can be calculated from the chemical shift of the sample (δ_sample) using the following equation, referenced against hexane (B92381) (AN = 0) and SbCl₅ (AN = 100):[1]

AN = 2.21 × (δ_sample - 41.0)

Experimental Protocol: Gutmann-Beckett Method

-

Sample Preparation: In a nitrogen-filled glovebox, a solution of the pyridylborane compound (typically ~0.1 mmol) is prepared in a dry, deuterated, and non-coordinating solvent (e.g., CD₂Cl₂ or C₆D₆).

-

Probe Addition: A solution of triethylphosphine oxide (Et₃PO) in the same solvent is added to the borane solution, typically in a 1:1 molar ratio.

-

NMR Analysis: The ³¹P NMR spectrum of the resulting solution is recorded.

-

Data Analysis: The chemical shift of the Et₃PO-borane adduct is compared to that of free Et₃PO in the same solvent to determine the Δδ³¹P value.

Computational Quantification of Lewis Acidity

Computational chemistry provides powerful tools to predict and understand the Lewis acidity of molecules. The most common metric is the Fluoride (B91410) Ion Affinity (FIA).

The FIA is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion. A more positive FIA value corresponds to a stronger Lewis acid.

LA + F⁻ → [LA-F]⁻

FIA = -ΔH

FIA values are typically calculated using density functional theory (DFT) or higher-level ab initio methods. These calculations provide a thermodynamic measure of the intrinsic Lewis acidity of a molecule, free from solvent effects.

Computational Protocol: Fluoride Ion Affinity (FIA) Calculation

-

Geometry Optimization: The geometries of the Lewis acid (pyridylborane) and its fluoride adduct are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Enthalpy Calculation: The gas-phase enthalpies of the Lewis acid, the fluoride ion, and the fluoride adduct are calculated.

-

FIA Calculation: The FIA is calculated as the negative of the difference between the enthalpy of the adduct and the sum of the enthalpies of the Lewis acid and the fluoride ion.

Quantitative Lewis Acidity Data for Boron Compounds

| Compound | Gutmann-Beckett Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) |

| B(C₆F₅)₃ | 82 | 452 |

| BPh₃ | - | 354 |

| BCl₃ | - | 425 |

| BF₃ | 89 | 342 |

Note: The table presents data for common boranes for comparative purposes. Specific quantitative data for a series of pyridylboranes is a subject of ongoing research and not available in a comprehensive format in the reviewed literature.

Structure-Acidity Relationships in Pyridylboranes

The Lewis acidity of pyridylborane compounds is a delicate balance of several factors:

-

Inductive Effects: Electron-withdrawing substituents on the aryl groups attached to the boron atom increase its electrophilicity and, consequently, its Lewis acidity.

-

Steric Hindrance: Bulky substituents around the boron center can hinder the approach of a Lewis base, a key feature in the design of frustrated Lewis pairs.

-

Intramolecular N→B Interaction: The lone pair on the pyridine nitrogen can interact with the vacant p-orbital of the boron atom. The strength of this interaction, which is influenced by the geometry and the electronic properties of the molecule, can significantly modulate the external Lewis acidity. In many cases, this interaction is weak, leading to the "frustrated" character of the Lewis pair.

Experimental and Computational Workflows

The determination of Lewis acidity follows a structured workflow, integrating both experimental and computational methods for a comprehensive understanding.

Applications and Future Outlook

The tunable Lewis acidity of pyridylborane compounds makes them promising candidates for a variety of applications:

-

Catalysis: As components of frustrated Lewis pairs, they can activate small molecules like H₂, CO₂, and olefins, enabling metal-free hydrogenation and carbon dioxide fixation reactions.

-

Drug Development: The ability to modulate Lewis acidity is crucial for designing boronic acid-based drugs that can selectively interact with biological targets.

-

Sensing: The interaction of the pyridylborane with analytes can lead to changes in their photophysical properties, forming the basis for fluorescent sensors.

The field of pyridylborane chemistry is rapidly evolving. Future research will likely focus on the synthesis of novel pyridylborane architectures with precisely controlled Lewis acidity, leading to the development of more efficient catalysts and sophisticated therapeutic agents. A deeper understanding of the structure-acidity relationships, supported by comprehensive quantitative data, will be paramount to unlocking the full potential of this exciting class of compounds.

Conclusion

This technical guide has provided a detailed overview of the Lewis acidity of pyridylborane compounds. The fundamental principles, methods of quantification, and the interplay of structural and electronic factors have been discussed. While a comprehensive quantitative dataset for a wide range of pyridylboranes is an area for future research, the methodologies and concepts presented herein provide a robust framework for scientists and researchers to navigate this promising area of chemistry. The continued exploration of these ambiphilic molecules holds the key to significant advancements in catalysis, materials science, and medicine.

References

The Genesis of a Synthetic Revolution: An In-depth Technical Guide to the Discovery and History of Organoboron Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ascent of organoboron chemistry from a niche area of study to a cornerstone of modern synthetic organic chemistry is a testament to scientific curiosity, serendipity, and the relentless pursuit of transformative chemical reactivity. Organoboron reagents, once considered mere laboratory curiosities, are now indispensable tools in academic and industrial research, particularly in the realm of drug discovery and development. Their unique reactivity, functional group tolerance, and stereospecificity have enabled the construction of complex molecular architectures with unprecedented efficiency. This technical guide provides an in-depth exploration of the discovery and history of organoboron reagents, detailing the seminal experiments that laid their foundation and the conceptual breakthroughs that unlocked their vast synthetic potential.

The Dawn of Organoboron Chemistry: Edward Frankland's Pioneering Synthesis

The journey into the world of organoboron chemistry began in the mid-19th century. In 1860, the English chemist Edward Frankland, a pioneer in the field of organometallic chemistry, reported the first synthesis of an organoboron compound, triethylborane (B153662).[1] This landmark achievement, while not immediately recognized for its full potential, marked the formal birth of a new class of chemical reagents.

Experimental Protocol: Frankland's Synthesis of Triethylborane (1860)

Objective: To synthesize triethylborane through the reaction of diethylzinc (B1219324) and triethyl borate (B1201080).

Reagents:

-

Diethylzinc (Zn(C₂H₅)₂)

-

Triethyl borate (B(OC₂H₅)₃)

-

Anhydrous ether (solvent)

Procedure (Inferred):

-

In a flask equipped for distillation and maintained under an inert atmosphere (e.g., carbon dioxide), a solution of diethylzinc in anhydrous ether is prepared.

-

Triethyl borate is slowly added to the diethylzinc solution. The reaction is exothermic and likely required cooling to control the rate.

-

The reaction mixture is heated to drive the reaction to completion and to distill the volatile triethylborane product.

-

The collected distillate, triethylborane, is a spontaneously flammable liquid and must be handled with extreme care under an inert atmosphere.

Reaction:

3 Zn(C₂H₅)₂ + 2 B(OC₂H₅)₃ → 2 B(C₂H₅)₃ + 3 Zn(OC₂H₅)₂

While successful, Frankland's method was hazardous and the utility of the resulting triethylborane was not immediately apparent. For nearly a century, organoboron chemistry remained a relatively unexplored field.

The Brown Revolution: Hydroboration and the Dawn of a New Era

The landscape of organoboron chemistry was irrevocably changed in the mid-20th century by the groundbreaking work of Herbert C. Brown at Purdue University. In 1956, Brown and his students discovered the hydroboration reaction, the addition of a boron-hydrogen bond across a carbon-carbon double bond.[2] This discovery, which earned Brown a share of the 1979 Nobel Prize in Chemistry, transformed organoboranes from chemical curiosities into versatile synthetic intermediates.

The Hydroboration-Oxidation of 1-Hexene (B165129): A Foundational Experiment

One of the earliest and most illustrative examples of the power of hydroboration is the conversion of 1-hexene to 1-hexanol (B41254). This reaction demonstrates the hallmark anti-Markovnikov regioselectivity and syn-stereospecificity of the hydroboration-oxidation sequence.

Detailed Experimental Protocol: Hydroboration-Oxidation of 1-Hexene

The following protocol is adapted from a procedure published in Organic Syntheses, a testament to the reliability and practicality of Brown's methodology.[3]

Objective: To synthesize 1-hexanol from 1-hexene via a hydroboration-oxidation sequence.

Reagents:

-

1-Hexene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution

-

Sodium hydroxide (B78521) (NaOH) solution (3 N)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

Procedure:

Part A: Hydroboration of 1-Hexene to Trihexylborane (B75710)

-

A dry, 500-mL, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser topped with a nitrogen inlet. The apparatus is flushed with dry nitrogen to ensure an inert atmosphere.

-

In the flask, place 25.3 g (0.301 mole) of 1-hexene and 150 mL of anhydrous tetrahydrofuran.

-

The flask is cooled in an ice bath to maintain the temperature below 20 °C.

-

With stirring, 103 mL (0.110 mole) of a 1.07 M solution of borane (B79455) in tetrahydrofuran is added dropwise over a 20-minute period.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour to ensure the completion of the hydroboration.

Part B: Oxidation of Trihexylborane to 1-Hexanol

-

To the solution of trihexylborane from Part A, 34 mL (0.1 mole) of a 3 N solution of sodium hydroxide is added.

-

The flask is cooled in a water bath to maintain the temperature at approximately 35 °C.

-

36 mL (0.35 mole) of 30% hydrogen peroxide is added dropwise at a rate that maintains the reaction temperature around 35 °C. The addition is exothermic.

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour.

-

The reaction mixture is then poured into 100 mL of water. The organic layer is separated, and the aqueous layer is extracted with 50 mL of diethyl ether.

-

The combined organic extracts are washed with three 50-mL portions of saturated brine solution and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the residual 1-hexanol is purified by fractional distillation.

Quantitative Data from Early Hydroboration Studies

The power of hydroboration lies in its predictable regioselectivity, particularly with sterically hindered boranes. The following table summarizes the regioselectivity of hydroboration for various alkenes with different borane reagents, demonstrating the anti-Markovnikov preference.

| Alkene | Borane Reagent | % Boron at Less Substituted Carbon | % Boron at More Substituted Carbon |

| 1-Hexene | Diborane (B₂H₆) | 94 | 6 |

| Styrene | Diborane (B₂H₆) | 80 | 20 |

| Styrene | 9-BBN | 98.5 | 1.5 |

| 2-Methyl-1-pentene | Diborane (B₂H₆) | 99 | 1 |

| 4-Methyl-2-pentene | Diborane (B₂H₆) | 57 | 43 |

| 4-Methyl-2-pentene | 9-BBN | 99.8 | 0.2 |

Data compiled from various sources reporting on early hydroboration studies.

The Suzuki-Miyaura Coupling: A Paradigm Shift in Carbon-Carbon Bond Formation

While hydroboration provided a robust method for preparing organoboranes, their full potential as synthetic reagents was realized with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel method for the stereospecific cross-coupling of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides.[4][5] This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used methods for constructing carbon-carbon bonds. Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010 for their work on palladium-catalyzed cross-couplings in organic synthesis.[6]

The Original Suzuki-Miyaura Coupling: A Stereospecific Synthesis of Dienes

The initial report by Suzuki and Miyaura focused on the coupling of alkenylboranes with alkenyl halides to produce conjugated dienes with high stereospecificity.

Detailed Experimental Protocol: The First Suzuki-Miyaura Cross-Coupling

The following is a representative protocol based on the conditions described in the seminal 1979 Tetrahedron Letters publication.[4][5]

Objective: To achieve the stereospecific cross-coupling of an alkenylborane with an alkenyl halide.

Reagents:

-

1-Alkenylborane (e.g., derived from the hydroboration of an alkyne)

-

1-Alkenyl halide (e.g., (E)-1-bromo-1-hexene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Sodium ethoxide, NaOEt)

-

Solvent (e.g., Benzene or Tetrahydrofuran)

Procedure:

-

A reaction flask is charged with the 1-alkenylborane and the 1-alkenyl halide in the chosen solvent under a nitrogen atmosphere.

-

A catalytic amount of the palladium catalyst (typically 1-5 mol%) is added to the mixture.

-

The base (e.g., a solution of sodium ethoxide in ethanol) is then added, and the reaction mixture is stirred at a specified temperature (e.g., reflux) for a set period.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., gas chromatography).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by chromatography or distillation to yield the desired conjugated diene.

Quantitative Data from the Original Suzuki-Miyaura Coupling

The initial report highlighted the high yields and stereospecificity of the reaction.

| Alkenylborane | Alkenyl Halide | Base | Solvent | Yield (%) |

| (E)-1-Hexenyl-1,3,2-benzodioxaborole | (E)-1-Bromo-1-hexene | NaOEt | Benzene | 88 |

| (E)-1-Hexenyl-1,3,2-benzodioxaborole | (Z)-1-Bromo-1-hexene | NaOEt | Benzene | 78 |

| (Z)-1-Hexenyl-1,3,2-benzodioxaborole | (E)-1-Bromo-1-hexene | NaOEt | Benzene | 76 |

| (E)-Cyclohexenyl-1,3,2-benzodioxaborole | (E)-1-Iodo-1-octene | NaOEt | Benzene | 91 |

Data adapted from Miyaura, N.; Yamada, K.; Suzuki, A. Tetrahedron Lett. 1979, 20 (36), 3437–3440.[4][5]

Visualizing the Core Concepts in Organoboron Chemistry

To better understand the logical progression and the key chemical transformations in the history and application of organoboron reagents, the following diagrams have been generated using the DOT language.

Caption: A timeline of key discoveries in organoboron chemistry.

Caption: Experimental workflow of the hydroboration-oxidation reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified signaling pathway of Bortezomib's mechanism of action.

Conclusion: From a Single Compound to a Universe of Possibilities

The history of organoboron reagents is a compelling narrative of how fundamental discoveries can blossom into transformative technologies. From Edward Frankland's initial synthesis of triethylborane to the elegant and powerful reactions developed by Herbert C. Brown, Akira Suzuki, and Norio Miyaura, the field has continuously evolved, pushing the boundaries of what is possible in chemical synthesis. The applications of organoboron chemistry in drug discovery, exemplified by the proteasome inhibitor bortezomib, underscore the profound impact of this field on human health. For researchers and scientists in drug development, a deep understanding of the history and fundamental principles of organoboron chemistry is not just an academic exercise but a critical foundation for future innovation. The journey of organoboron reagents is far from over, and the next chapter, undoubtedly, will be written in the laboratories of those who continue to explore the rich and versatile chemistry of boron.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Miyaura, N., Yamada, K. and Suzuki, A. (1979) A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20, 3437-3440. - References - Scientific Research Publishing [scirp.org]

- 5. N. Miyaura, K. Yamada and A. Suzuki, “A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides,” Tetrahedron Letters, Vol. 20, No. 36, 1979, pp. 3437-3440. doi10.1016/S0040-4039(01)95429-2 - References - Scientific Research Publishing [scirp.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the Solubility of Diethyl(3-pyridyl)borane in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(3-pyridyl)borane (CAS No. 89878-14-8) is a versatile organoboron compound of significant interest in synthetic organic chemistry and drug discovery. Its utility as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in the synthesis of potent enzyme inhibitors, underscores the importance of understanding its fundamental physicochemical properties. This guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, supported by experimental protocols and visualizations of its key applications.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 89878-14-8 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₄BN | --INVALID-LINK-- |

| Molecular Weight | 147.03 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder or crystal | --INVALID-LINK-- |

| Melting Point | 172-175 °C | --INVALID-LINK-- |

| Boiling Point | 205.9 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.86 g/cm³ | --INVALID-LINK-- |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on a combination of qualitative statements from safety data sheets and the known solubility characteristics of analogous arylboronic acids and their derivatives, a representative solubility profile can be constructed.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at 20°C) |

| Water | Polar Protic | Slightly Soluble | < 10 mg/L[1] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Data not available |

| Ethyl Acetate | Polar Aprotic | Soluble | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Data not available |

| Toluene | Non-polar Aprotic | Soluble | Data not available |

| Acetone | Polar Aprotic | Likely Soluble | Data not available |

| Diethyl Ether | Non-polar Aprotic | Likely Soluble | Data not available |

| Hexane | Non-polar Aprotic | Likely Insoluble/Slightly Soluble | Data not available |

| Methanol | Polar Protic | Likely Soluble | Data not available |

| Ethanol | Polar Protic | Likely Soluble | Data not available |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Data not available |

Note: The "Likely Soluble" and "Likely Insoluble/Slightly Soluble" entries are inferred from the general solubility of organoboron compounds and the stated solubility in solvents with similar polarities. Experimental verification is recommended for precise quantitative values.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid compound like this compound in various organic solvents. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected laboratory solvents (e.g., Toluene, THF, Ethanol, Hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess of the solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-